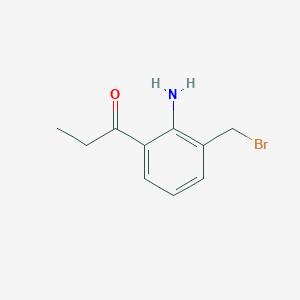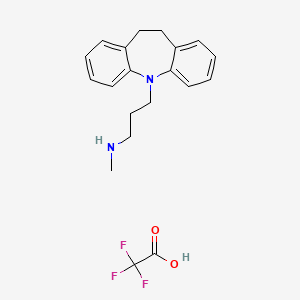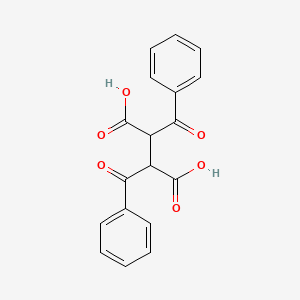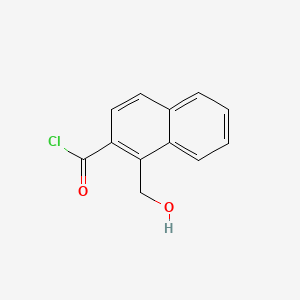
1-(Hydroxymethyl)naphthalene-2-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Hydroxymethyl)naphthalene-2-carbonyl chloride is an organic compound with the molecular formula C12H9ClO2. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both a hydroxymethyl group and a carbonyl chloride group. This compound is of interest in organic synthesis and various chemical research applications due to its reactivity and functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(Hydroxymethyl)naphthalene-2-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of 1-(hydroxymethyl)naphthalene with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
1-(Hydroxymethyl)naphthalene+SOCl2→1-(Hydroxymethyl)naphthalene-2-carbonyl chloride+SO2+HCl
The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The product is then purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Hydroxymethyl)naphthalene-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the chloride ion.
Oxidation Reactions: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction Reactions: The carbonyl chloride group can be reduced to form a hydroxymethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) are commonly used. The reaction is typically carried out in an organic solvent like dichloromethane (DCM) at room temperature.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution: Formation of amides or esters, depending on the nucleophile used.
Oxidation: Formation of naphthalene-2-carboxylic acid or naphthalene-2-carbaldehyde.
Reduction: Formation of 1-(hydroxymethyl)naphthalene.
Wissenschaftliche Forschungsanwendungen
1-(Hydroxymethyl)naphthalene-2-carbonyl chloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of 1-(Hydroxymethyl)naphthalene-2-carbonyl chloride depends on the specific reaction or application. In nucleophilic substitution reactions, the carbonyl chloride group acts as an electrophile, attracting nucleophiles to replace the chloride ion. In oxidation reactions, the hydroxymethyl group undergoes electron transfer to form oxidized products. The molecular targets and pathways involved vary based on the specific chemical or biological context.
Vergleich Mit ähnlichen Verbindungen
1-(Hydroxymethyl)naphthalene-2-carbonyl chloride can be compared with other similar compounds, such as:
1-Naphthoyl chloride: Lacks the hydroxymethyl group, making it less reactive in certain substitution reactions.
2-Naphthoyl chloride: Similar structure but with the carbonyl chloride group at a different position, affecting its reactivity and applications.
1-(Hydroxymethyl)naphthalene: Lacks the carbonyl chloride group, limiting its use in certain synthetic applications.
The uniqueness of this compound lies in its dual functional groups, which provide versatility in various chemical reactions and applications.
Eigenschaften
Molekularformel |
C12H9ClO2 |
|---|---|
Molekulargewicht |
220.65 g/mol |
IUPAC-Name |
1-(hydroxymethyl)naphthalene-2-carbonyl chloride |
InChI |
InChI=1S/C12H9ClO2/c13-12(15)10-6-5-8-3-1-2-4-9(8)11(10)7-14/h1-6,14H,7H2 |
InChI-Schlüssel |
IRZNRKQHMTWFFY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2CO)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Chloromethyl)-8-iodoimidazo[1,2-a]pyridine](/img/structure/B14063372.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide](/img/structure/B14063375.png)

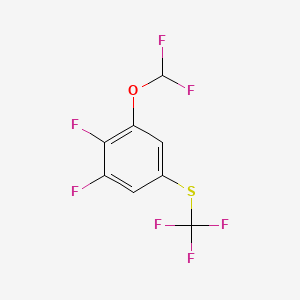
![[2-Chloro-3-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14063391.png)

![Tert-butyl ((1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-4-yl)methyl)carbamate](/img/structure/B14063413.png)

